molecular formula AlLiO10Si4 B1170309 Boron phosphide CAS No. 12777-46-7

Boron phosphide

Cat. No.: B1170309
CAS No.: 12777-46-7
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Description

Boron Phosphide (BP) is an emerging III-V semiconductor that has garnered significant research interest due to its exceptional structural stability, wide bandgap, high thermal conductivity, and tunable electronic properties . It exists in several polymorphs, with the cubic form (c-BP) being the most common, characterized by a zinc-blende structure with a lattice constant of approximately 0.454 nm and an indirect bandgap near 2.1 eV . Another key polymorph is hexagonal BP (h-BP), which features a layered structure with a direct bandgap and anisotropic carrier mobility . This material demonstrates remarkable physicochemical properties, including ultrahigh hardness exceeding 30 GPa, excellent thermal conductivity around 500 W·m⁻¹·K⁻¹, and strong chemical stability at temperatures over 1800 K, making it suitable for extreme environments . This compound's unique properties make it a compelling material for a wide spectrum of research applications. In electronics and optoelectronics, BP nanostructures like nanowires and thin films have shown promising performance in field-effect transistors (FETs) and high-sensitivity photodetectors due to their outstanding charge carrier mobility and strong light absorption . Its high thermal conductivity positions it as an ideal candidate for advanced thermal management systems . In energy technologies, BP shows potential in electrocatalysis, particularly for the oxygen evolution reaction (OER) where BP microwires have demonstrated performance comparable to IrO₂ . Theoretical studies also suggest its utility in energy storage, indicating potential as an anode material for metal-ion batteries and for hydrogen storage applications . Furthermore, its hardness and infrared transparency make it a candidate for protective coatings on infrared-transmissive materials like Zinc Sulfide (ZnS) to enhance erosion resistance . Material synthesis is a critical area of research, with advancements in techniques such as Chemical Vapor Deposition (CVD), high-pressure co-crystal melting, and molten salt methods enabling the controlled growth of high-quality BP in various forms, including bulk crystals, nanoparticles, nanowires, and thin films . High-Pressure High-Temperature (HPHT) synthesis has also been employed to produce polycrystalline BP materials . This product is intended for research and development purposes in a laboratory setting only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications, or personal use.

Properties

CAS No.

12777-46-7

Molecular Formula

AlLiO10Si4

Origin of Product

United States

Scientific Research Applications

Semiconductor Applications

Boron phosphide is recognized for its potential in semiconductor applications, particularly in high-power and high-frequency devices. Its wide bandgap of approximately 2.1 eV makes it suitable for use in laser diodes and other optoelectronic devices.

  • High-Power Devices : BP can handle extreme conditions, making it ideal for high-power electronic applications. Research indicates that this compound can be effectively utilized in lithium-sulfur battery systems as a transition metal-doped monolayer, addressing challenges related to lithium polysulfides' solubility and improving battery performance .
  • Optoelectronics : The compound's ability to control ultraviolet light at the nanoscale has been demonstrated in studies focusing on its use in ultraviolet nanoresonators, which have applications in lithography and biospectroscopy .

Mechanical Engineering and Cutting Tools

This compound exhibits exceptional hardness (Vickers hardness of approximately 30 GPa), making it a candidate for cutting tools and wear-resistant coatings.

  • Cutting Tools : Due to its high hardness and thermal stability, BP can be utilized in manufacturing cutting tools that require durability under harsh conditions. Its application in automotive and mechanical engineering industries is particularly promising .
  • Wear-Resistant Coatings : The compound's chemical stability at elevated temperatures allows it to serve as an effective coating material for components exposed to wear and tear, thus extending their lifespan.

Ballistic Protection

Research initiatives are underway to develop lightweight ceramics based on this compound for ballistic applications. These materials promise improved mechanical resistance compared to traditional metallic materials.

  • Low-Density Ceramics : The development of this compound-based ceramics aims to create materials that are not only lightweight but also exhibit high hardness and mechanical resistance, making them suitable for military and civilian ballistic protection .

Thermal Management

This compound's high thermal conductivity makes it an excellent candidate for thermal management applications in electronics.

  • Heat Sinks : The compound can be utilized in heat sinks or other components designed to dissipate heat efficiently, thereby enhancing the performance and reliability of electronic devices.

Synthesis Techniques

Recent advancements have been made in the synthesis of this compound, enabling its production through methods that reduce toxicity and improve scalability.

  • Self-Propagating High-Temperature Synthesis (SHS) : This method allows for the efficient synthesis of this compound powders with high purity from non-toxic reagents .
  • Plasma Enhanced Chemical Vapor Deposition (PECVD) : This technique has been employed to create thin films of this compound on various substrates, demonstrating uniform distribution and smooth surfaces .

Data Summary

Application AreaKey PropertiesPotential Benefits
SemiconductorWide bandgap (2.1 eV), high powerEnhanced performance in electronic devices
Mechanical EngineeringHigh hardness (30 GPa), stabilityDurable cutting tools, wear-resistant coatings
Ballistic ProtectionLow density, high resistanceLightweight protective materials
Thermal ManagementHigh thermal conductivityImproved heat dissipation in electronics

Case Studies

  • Ultraviolet Nanoresonators : A study demonstrated the effectiveness of this compound in controlling ultraviolet light at the nanoscale, showcasing its potential in advanced lithography techniques .
  • Lithium-Sulfur Batteries : Research into transition metal-doped this compound monolayers highlighted significant improvements in lithium-sulfur battery performance by addressing polysulfide solubility issues .
  • Ballistic Ceramics Development : Ongoing projects focus on synthesizing this compound ceramics through novel methods aimed at achieving controlled microstructures for improved ballistic protection .

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Key Properties of BP and Analogous III-V Semiconductors

Property Boron Phosphide (BP) Boron Nitride (BN) Gallium Phosphide (GaP) Silicon Carbide (SiC)
Crystal Structure Cubic (zinc-blende) Hexagonal/cubic (zinc-blende) Cubic (zinc-blende) Hexagonal (wurtzite)/cubic
Bandgap (eV) 2.0 (indirect) 6.1 (hexagonal, indirect) 2.26 (indirect) 3.3 (indirect)
Bonding Nature Strong covalent Covalent/ionic Polar covalent Covalent
Thermal Conductivity ~500 (isotopically pure) ~750 (in-plane, hexagonal) ~77 ~490 (3C-SiC)
Hole Mobility (cm²/V·s) ~900 Insulating ~150 ~50
  • BP vs. BN: While both are boron-based, BN adopts hexagonal (h-BN) or cubic (c-BN) structures. BN’s wide bandgap (~6 eV) renders it insulating, whereas BP’s smaller gap enables semiconductor behavior. BN nanotubes (BNNTs) exhibit chirality-independent electronic properties, contrasting with BP nanotubes (BPNTs), where armchair variants transition from semiconductor to conductor with increasing diameter .
  • BP vs. GaP : GaP has a direct bandgap at the Γ-point (2.26 eV) but remains indirect overall, limiting its optoelectronic efficiency. BP’s covalent bonding and smaller atomic radii yield higher thermal conductivity and mechanical hardness .
  • BP vs. SiC : Both share similar hardness and thermal conductivity, but SiC’s larger indirect bandgap (3.3 eV) suits high-power electronics. BP’s lower effective mass enhances carrier mobility, making it superior for transparent conductors .

Nanostructure Behavior

Table 2: Chirality-Dependent Properties of Nanotubes

Nanotube Type This compound (BPNTs) Boron Nitride (BNNTs) Carbon Nanotubes (CNTs)
Bandgap Tunability High (chirality-dependent) Low (chirality-independent) High (chirality-dependent)
Armchair (n,n) Semiconductor → Conductor Insulator Metallic
Zigzag (n,0) Decreasing gap with n Insulator Semiconductor
Global Hardness (eV) ~3.5 (highest in (3,3)) ~4.8 ~2.5

BPNTs exhibit unique phase transitions: armchair structures become metallic with larger diameters, while zigzag variants show reduced bandgaps. This contrasts with BNNTs, which remain insulating regardless of chirality .

Thermal and Mechanical Performance

BP’s thermal conductivity rivals SiC, reaching ~500 W/m·K in isotopically pure forms, driven by strong phonon-phonon scattering resistance . In contrast, GaP and AlP exhibit lower conductivity (<100 W/m·K) due to polar phonon scattering. Mechanically, BP’s Young’s modulus (~43 N/m in functionalized monolayers) exceeds GaP (~30 N/m) but is lower than BN (~60 N/m) .

Preparation Methods

Principle of SHS

SHS leverages exothermic reactions to sustain a combustion wave through a reactant mixture, eliminating the need for external heating after ignition. The reaction between boron phosphate (BPO₄) and alkaline earth metals (e.g., magnesium) is described by:

3BPO4+16MgBP+4MgO+4Mg3(PO4)23 \text{BPO}4 + 16 \text{Mg} \rightarrow \text{BP} + 4 \text{MgO} + 4 \text{Mg}3(\text{PO}4)2

This method, patented in WO2015097244A1, reduces energy consumption and reaction time compared to earlier techniques.

Procedure and Optimization

A typical SHS process involves:

  • Mixing : Combining BPO₄, magnesium powder, and inert diluents (e.g., NaCl) to moderate temperature.

  • Compression : Pressing the mixture into pellets at 0.6 GPa to ensure structural integrity during combustion.

  • Ignition : Localized heating (900–1000 K) using a flame or laser to initiate the reaction.

  • Purification : Washing the product with hydrochloric acid to remove MgO and byproducts.

Table 1: SHS Parameters and Outcomes

ParameterWO2015097244A1US20170203965A1
Temperature Range800–1100 K>1000°C
Reaction Time10–60 secondsSelf-propagating
Yield35%>90%
Key AdditiveNaCl (50 wt%)None
ImpuritiesTrace MgO<5% B₁₂P₂

The inclusion of NaCl as a diluent in early SHS methods reduced peak temperatures but introduced post-synthesis purification steps. Recent advancements, such as those in US20170203965A1, eliminate diluents by optimizing reactant ratios (BPO₄:Mg = 1:4.1 molar) and using loosely packed mixtures, achieving yields exceeding 90%.

Vapor-Phase Deposition and Direct Elemental Reaction

Phosphorus Vapor Infiltration

US3094387A’s method involves diffusing phosphorus vapor into porous boron preforms at 800–1500°C. The reaction proceeds as:

B+P(vapor)BP\text{B} + \text{P}_\text{(vapor)} \rightarrow \text{BP}

Advantages :

  • Enables direct shaping of BP into crucibles or rods.

  • High purity (95–97% conversion) with minimal byproducts.

Limitations :

  • Energy-intensive 60-hour reactions.

  • Requires precise control of phosphorus vapor pressure.

Comparative Analysis of Modern Methods

Table 2: Method Comparison

MethodTemperature (°C)TimeYieldScalability
SHS (with diluent)627–827<1 minute35%Moderate
SHS (diluent-free)>1000Self-prop.>90%High
Vapor-Phase800–150060 hours95%Low

The diluent-free SHS method represents the most scalable approach, combining rapid synthesis (>90% yield in minutes) with minimal post-processing. In contrast, vapor-phase methods, while precise, are impractical for mass production due to energy and time demands .

Q & A

Q. What are the primary experimental methods for synthesizing high-purity boron phosphide (BP) crystals, and how do their growth mechanisms impact structural defects?

Methodological Answer: BP synthesis techniques include molten nickel reactions, solid-state metathesis, and high-temperature elemental reactions. For instance, molten nickel or nickel phosphide reactions produce cubic sphalerite BP, but impurities from reactants often lead to vacancies or interstitial defects. Epitaxial growth on silicon carbide substrates reduces stacking faults via lattice-matching strategies, as demonstrated in heterojunction studies .

Q. Which characterization techniques are essential for verifying the chemical stability and crystallinity of this compound under ambient conditions?

Methodological Answer: X-ray diffraction (XRD) confirms cubic (F-43m) or hexagonal (P63mc) structures, while Raman spectroscopy identifies phonon modes (e.g., TO/LO peaks at 828 cm⁻¹ and 980 cm⁻¹). Transmission electron microscopy (TEM) resolves dislocation networks, and thermogravimetric analysis (TGA) quantifies oxidation resistance up to 1000°C .

Q. How does the reactive magnetron sputtering process influence the adhesion and optical transparency of this compound thin films?

Methodological Answer: Substrate temperature (>600°C) and argon/phosphine gas ratios (1:3–1:5) enhance film adhesion by promoting covalent B–P bonding. Optical transparency in the infrared range (0.45–0.63 µm) correlates with reduced oxygen contamination, validated via ellipsometry and FTIR .

Advanced Research Questions

Q. What computational frameworks reconcile discrepancies between experimental and theoretical thermal conductivity values in this compound?

Methodological Answer: Density functional theory (DFT) with GGA-PBE exchange-correlation functional predicts lattice thermal conductivity (460 W/mK at 300 K). Variance-reduced Monte Carlo simulations account for phonon-boundary scattering, aligning with experimental data (±10% error) when anharmonicity and isotope effects are included .

Q. How do bi-alkali metal doping strategies (e.g., K/Na co-doping) enhance the nonlinear optical (NLO) response of this compound nanocages?

Methodological Answer: Doping at phosphorus sites reduces bandgaps (2.1 eV → 0.5 eV) and increases hyperpolarizability (7.9×10⁵ au) via charge transfer. DFT with CAM-B3LYP functional and coupled-cluster (CCSD(T)) benchmarks validate second-harmonic generation (SHG) activity .

Q. What thermodynamic models explain the phase stability of BP polymorphs under extreme pressures (>30 GPa)?

Methodological Answer: Quasiharmonic approximation (QHA) models using Birch-Murnaghan equations of state predict cubic-to-rhombohedral transitions at 50 GPa. Phonon dispersion curves from ab initio molecular dynamics (AIMD) confirm dynamical stability, validated via high-pressure Raman spectroscopy .

Q. Why do discrepancies exist between DFT-predicted and experimentally observed bandgaps in this compound, and how can hybrid functionals mitigate this?

Methodological Answer: Standard GGA underestimates bandgaps (1.2 eV vs. experimental 2.1 eV). HSE06 hybrid functionals with 25% exact exchange reduce errors to <0.3 eV. Experimental validation via spectroscopic ellipsometry and UV-Vis absorption corrects for excitonic effects .

Data Contradiction Analysis

Q. How to resolve conflicting reports on BP’s thermal conductivity in nanocrystalline vs. bulk forms?

Methodological Answer: Grain boundary scattering in nanocrystalline BP reduces thermal conductivity by 40–60% compared to single crystals. Cross-sectional TEM with EBSD mapping quantifies grain size effects, while 3ω method measurements standardize testing conditions .

Q. What causes variations in BP’s corrosion resistance across acidic and alkaline environments?

Methodological Answer: BP exhibits stability in boiling HCl (pH 1) but degrades in NaOH (pH 14) due to P–O bond formation. X-ray photoelectron spectroscopy (XPS) identifies surface oxidation products (B₂O₃, PO₄³⁻), with kinetic models linking degradation rates to ion concentration .

Experimental Design Recommendations

Q. What integrated approaches validate this compound’s suitability for high-power laser diodes?

Methodological Answer: Combine pulsed laser deposition (PLD) for defect-free epitaxial growth, Hall effect measurements for carrier mobility (>200 cm²/Vs), and electroluminescence spectroscopy to assess radiative efficiency (>80% at 650 nm). Interface analysis via STEM-EELS ensures ohmic contact integrity .

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